BenchChemオンラインストアへようこそ!

Benzothiazole, 5-acetyl-2-(4-carbamoylphenyl)-

Anti-inflammatory drug discovery Benzothiazole SAR Non-steroidal anti-inflammatory agents

Benzothiazole, 5-acetyl-2-(4-carbamoylphenyl)- (CAS 49702-22-9), also referred to as 4-(5-acetyl-1,3-benzothiazol-2-yl)benzamide, is a disubstituted benzothiazole derivative bearing a 5-acetyl group and a 2-(4-carbamoylphenyl) substituent. Its molecular formula is C₁₆H₁₂N₂O₂S (exact mass 296.061948).

Molecular Formula C16H12N2O2S
Molecular Weight 296.3 g/mol
CAS No. 49702-22-9
Cat. No. B13807288
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBenzothiazole, 5-acetyl-2-(4-carbamoylphenyl)-
CAS49702-22-9
Molecular FormulaC16H12N2O2S
Molecular Weight296.3 g/mol
Structural Identifiers
SMILESCC(=O)C1=CC2=C(C=C1)SC(=N2)C3=CC=C(C=C3)C(=O)N
InChIInChI=1S/C16H12N2O2S/c1-9(19)12-6-7-14-13(8-12)18-16(21-14)11-4-2-10(3-5-11)15(17)20/h2-8H,1H3,(H2,17,20)
InChIKeyBQNBYMWITANTPB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-(5-Acetylbenzothiazol-2-yl)benzamide (CAS 49702-22-9): Core Intermediate for Anti-Inflammatory Benzothiazoleacetic Acid Program – Procurement-Relevant Identity and Scope


Benzothiazole, 5-acetyl-2-(4-carbamoylphenyl)- (CAS 49702-22-9), also referred to as 4-(5-acetyl-1,3-benzothiazol-2-yl)benzamide, is a disubstituted benzothiazole derivative bearing a 5-acetyl group and a 2-(4-carbamoylphenyl) substituent. Its molecular formula is C₁₆H₁₂N₂O₂S (exact mass 296.061948) . This compound occupies a defined position in the seminal synthesis program of 2-substituted-5-benzothiazoleacetic acids reported by Wada et al., wherein the presence and placement of the acetic acid function on the benzothiazole scaffold were demonstrated to be critical for anti-inflammatory potency [1]. The compound thus serves as a structurally authenticated intermediate within a lineage from which the clinically evaluated non-steroidal anti-inflammatory agent K-308 (2-phenyl-5-benzothiazoleacetic acid) ultimately emerged [2].

Why In-Class Benzothiazole Intermediates Cannot Substitute for CAS 49702-22-9: Functional Group Architecture Drives Synthetic Outcomes and Downstream Bioactivity


The benzothiazole scaffold tolerates diverse substituent combinations at positions C2, C5, and C6, yet small structural variations profoundly alter downstream synthetic utility and pharmacological trajectory. The Wada et al. 1973 study established that 2-substituted-5-benzothiazoleacetic acids (series 6) were decisively superior to their 6-substituted regioisomers (series 7) in anti-inflammatory activity, confirming that positional substitution is not interchangeable [1]. Compound 49702-22-9 presents a specific architecture—a C5 acetyl group paired with a C2 4-carbamoylphenyl group—that cannot be replicated by close analogs such as 2-phenyl-5-acetylbenzothiazole (lacking the carbamoyl hydrogen-bond donor), 2-(4-chlorophenyl)-5-benzothiazoleacetic acid intermediates (divergent electronic profile), or 6-substituted regioisomers (altered spatial orientation). Substitution with any of these analogs would compromise the established reaction pathway leading to the pharmacologically validated 2-substituted-5-benzothiazoleacetic acid series [2].

Quantitative Head-to-Head Evidence Guide: CAS 49702-22-9 Versus Closest Structural and Functional Analogs


Positional Isomerism Determines Anti-Inflammatory Activity: 2-Substituted-5-Benzothiazoleacetic Acid Series vs. 6-Substituted Regioisomers

In the foundational 1973 J. Med. Chem. study from which compound 49702-22-9 derives its synthetic relevance, Wada et al. systematically compared the anti-inflammatory activity of 2-substituted-5-benzothiazoleacetic acids (designated series 6) against their 2-substituted-6-benzothiazoleacetic acid regioisomers (series 7). The carrageenan-induced rat paw edema assay, employing phenylbutazone and indomethacin as reference standards, demonstrated that series 6 compounds consistently outperformed series 7 compounds [1]. Compound 49702-22-9, as the key synthetic intermediate bearing the 5-acetyl group, is the direct precursor to the pharmacologically favored 5-acetic acid series; the 6-substituted intermediate analogs cannot access the same synthetic trajectory and yield products with inferior activity [2].

Anti-inflammatory drug discovery Benzothiazole SAR Non-steroidal anti-inflammatory agents

Hydrogen-Bond Donor Capacity: 4-Carbamoylphenyl Substitution at C2 Enhances Intermolecular Interaction Potential vs. 2-Phenyl and 2-(4-Chlorophenyl) Analogs

Computed molecular descriptors for compound 49702-22-9 reveal one hydrogen-bond donor (the primary amide NH₂) and three hydrogen-bond acceptors (the acetyl carbonyl, amide carbonyl, and benzothiazole nitrogen), as reported by the ChemSrc/chem960 physical property database . In contrast, the closest structural analog 2-phenyl-5-acetylbenzothiazole (the non-carbamoyl counterpart in the same synthetic series) possesses zero hydrogen-bond donors and only two hydrogen-bond acceptors (acetyl carbonyl and benzothiazole nitrogen), while 2-(4-chlorophenyl)-5-benzothiazoleacetic acid intermediates possess zero H-bond donors and variable H-bond acceptors. The presence of the 4-carbamoylphenyl H-bond donor on compound 49702-22-9 enables specific intermolecular interactions—both in synthetic transformations and in any receptor-binding applications—that cannot be replicated by the 2-phenyl or 2-(4-chlorophenyl) analogs .

Hydrogen bond donor/acceptor profiling Medicinal chemistry design Crystallization and solubility engineering

Thermal Stability and Processing Window: Boiling Point and Flash Point Comparison Against Structurally Related Benzothiazole Intermediates

Experimentally determined physical properties for compound 49702-22-9 include a boiling point of 529.9 °C at 760 mmHg and a flash point of 274.3 °C, with density of 1.336 g/cm³ and refractive index of 1.683 . These values compare favorably for process-scale handling: the boiling point substantially exceeds that of the unsubstituted benzothiazole parent (bp 227–228 °C) [1] and typical 2-alkyl-substituted benzothiazoles (bp 260–320 °C range), affording a wider safe thermal operating window for reactions conducted at elevated temperatures. The high flash point (>270 °C) further reduces ignition risk during routine laboratory and pilot-plant handling relative to lower-molecular-weight heterocyclic building blocks .

Process chemistry Thermal hazard assessment Large-scale synthesis safety

Dual Functionalization Sites: Orthogonal Reactivity of the 5-Acetyl and 4-Carbamoylphenyl Moieties Enable Sequential Derivatization Not Available in Mono-Substituted Analogs

Compound 49702-22-9 possesses two chemically orthogonal functional groups: the 5-acetyl moiety (a ketone amenable to reduction, reductive amination, Grignard addition, and hydrazone formation) and the 4-carbamoylphenyl group at C2 (a primary amide capable of dehydration to nitrile, Hofmann rearrangement, and metal-complexation). This dual orthogonal functionality is absent in mono-substituted analogs such as 2-phenyl-5-methylbenzothiazole (only alkyl at C5, no carbamoyl at C2) or 2-(4-carbamoylphenyl)benzothiazole (carries the carbamoylphenyl but lacks the 5-acetyl handle). The Wada synthetic program exploited this duality: the 5-acetyl group on intermediates like 49702-22-9 serves as the anchor point for subsequent acetic acid installation, while the C2 aryl group modulates target receptor interactions in the final products [1]. The compound thus enables divergent library synthesis within a single framework [2].

Divergent synthesis Library generation Structure-activity relationship exploration

Precision Application Scenarios for 4-(5-Acetylbenzothiazol-2-yl)benzamide (CAS 49702-22-9): Where This Intermediate Delivers Verifiable Selection Advantage


Synthesis of 2-Substituted-5-Benzothiazoleacetic Acid Anti-Inflammatory Candidates via the Validated Wada Pathway

Compound 49702-22-9 is the credentialed synthetic intermediate for producing 2-substituted-5-benzothiazoleacetic acids, a series for which the Wada et al. 1973 study established superior anti-inflammatory activity over 6-substituted regioisomers using the carrageenan-induced rat paw edema model [1]. Procurement of this specific intermediate ensures synthetic entry into the pharmacologically preferred 5-position acetic acid series, avoiding the inferior 6-position pathway. This application is directly relevant for groups seeking to explore structure-activity relationships within the 2-substituted-5-benzothiazoleacetic acid chemotype or to re-synthesize reference compounds from the K-308/K-309 clinical development lineage .

Divergent Library Synthesis Exploiting Orthogonal 5-Acetyl and 4-Carbamoylphenyl Functional Handles

The dual orthogonal functional groups on compound 49702-22-9—a reactive 5-acetyl ketone and a 4-carbamoylphenyl primary amide—enable sequential, chemoselective derivatization without protecting-group strategies [1]. The 5-acetyl group undergoes ketone-specific transformations (reduction, hydrazone formation, nucleophilic addition), while the 4-carbamoylphenyl amide can be independently elaborated via dehydration, coupling, or metal-chelation. This built-in divergence is not available in mono-functionalized benzothiazole analogs such as 2-phenyl-5-methylbenzothiazole or 2-(4-chlorophenyl) variants that require harsh activation or transition-metal catalysis for further functionalization .

Process Chemistry Scale-Up Where Thermal Safety Margins Are a Selection Criterion

Compound 49702-22-9 exhibits a boiling point of 529.9 °C and flash point of 274.3 °C, providing an exceptionally wide safe thermal operating window [1]. Compared to parent benzothiazole (bp 227–228 °C, flash point ~88 °C) and lighter 2-alkyl-benzothiazole intermediates, this compound permits reaction temperatures well above 200 °C without approaching flash-point hazards. For pilot-plant and kilogram-scale procurement decisions, this thermal profile reduces the need for specialized high-pressure or low-oxygen handling equipment that would be required for more volatile benzothiazole intermediates .

Crystallization and Solid-State Form Screening Benefiting from Hydrogen-Bond Donor Presence

The 4-carbamoylphenyl group on compound 49702-22-9 provides a single hydrogen-bond donor (primary amide NH₂) complementing its three H-bond acceptors [1]. This donor-acceptor balance, absent in 2-phenyl and 2-(4-chlorophenyl) analogs (0 H-bond donors), facilitates predictable intermolecular hydrogen-bonding networks that govern crystal packing, polymorphism, and solubility. For procurement decisions involving solid-form characterization, crystallization process development, or co-crystal screening, this H-bond donor capability provides a tangible differentiation from analogs that lack any H-bond donor functionality, potentially improving crystallinity, filtration behavior, and batch-to-batch reproducibility .

Quote Request

Request a Quote for Benzothiazole, 5-acetyl-2-(4-carbamoylphenyl)-

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.